(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine
Overview
Description
(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine: is a chemical compound with the molecular formula C7H11N3 It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form more saturated analogs.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced analogs with increased hydrogen content.
- Substituted products with various functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Biology and Medicine:
Drug Development: (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of more complex molecules.
Agriculture: It may be explored for use in agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with active sites or allosteric sites on proteins.
Comparison with Similar Compounds
- (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-yl)methanamine dihydrochloride
- N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-yl)methanamine
Comparison:
- Structural Differences: While similar in core structure, these compounds may differ in their functional groups or salt forms, leading to variations in their chemical properties and reactivity.
- Unique Properties: this compound is unique in its specific substitution pattern, which can influence its binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-7-5-2-1-3-6(5)9-10-7/h1-4,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGJFWHCHWKFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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